2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole

Catalog No.
S14052927
CAS No.
M.F
C6H7NOS2
M. Wt
173.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole

Product Name

2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole

IUPAC Name

2-prop-2-enylsulfinyl-1,3-thiazole

Molecular Formula

C6H7NOS2

Molecular Weight

173.3 g/mol

InChI

InChI=1S/C6H7NOS2/c1-2-5-10(8)6-7-3-4-9-6/h2-4H,1,5H2

InChI Key

ORVCFNLGNAAHKP-UHFFFAOYSA-N

Canonical SMILES

C=CCS(=O)C1=NC=CS1

2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole ring, which is characterized by the presence of both sulfur and nitrogen atoms. This compound contains a sulfinyl group attached to a propene moiety, making it a member of the broader class of sulfinyl compounds. The thiazole structure contributes to its unique chemical properties and biological activities, making it of interest in medicinal chemistry and organic synthesis.

The chemical behavior of 2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole includes various reactions typical of thiazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cycloaddition Reactions: The compound can undergo cycloaddition with alkenes or alkynes, forming new cyclic structures.
  • Oxidation and Reduction: The sulfinyl group can be oxidized to form sulfones or reduced to yield sulfides, providing pathways for further functionalization .

Research indicates that compounds containing the thiazole ring exhibit diverse biological activities, including:

  • Antimicrobial Properties: Thiazole derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Activity: Some studies suggest that 2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole may exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving interaction with thiol-containing proteins and enzymes .
  • Anticonvulsant Effects: Certain thiazole derivatives have been investigated for their potential anticonvulsant properties, indicating a role in neurological applications .

The synthesis of 2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole can be achieved through several methods:

  • Hantzsch Reaction: This classic method involves the condensation of an appropriate aldehyde with thiourea and a suitable α-halo compound.
  • One-Pot Reactions: Recent advancements have introduced one-pot multi-component reactions that simplify the synthesis process by combining all reagents in a single reaction vessel .
  • Sulfinylation Reactions: The introduction of the sulfinyl group can be performed using sodium sulfinates in the presence of appropriate catalysts to facilitate the reaction .

The applications of 2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole are diverse:

  • Pharmaceutical Industry: Due to its biological activity, it is being explored as a potential lead compound for drug development.
  • Agricultural Chemistry: Its antimicrobial properties may find applications in developing new pesticides or fungicides.
  • Material Science: The compound's unique chemical properties could be utilized in creating novel materials or coatings .

Studies on the interactions of 2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole with biological macromolecules indicate that it may bind to thiol groups in proteins. This interaction could influence enzyme activity and cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-AminothiazoleContains an amino groupExhibits significant antimicrobial activity
Thiazole SulfonamideSulfonamide functional groupKnown for its potent antibacterial properties
BenzothiazoleBenzene ring fused to thiazoleDisplays varied biological activities including anticancer effects
4-MethylthiazoleMethyl substitution at position 4Enhanced lipophilicity affecting bioavailability

These compounds illustrate the diversity within the thiazole family while highlighting the unique features of 2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole due to its specific sulfinyl and propene substituents.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

172.99690619 g/mol

Monoisotopic Mass

172.99690619 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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